molecular formula C22H28O6 B019567 Lariciresinol dimethyl ether CAS No. 67560-68-3

Lariciresinol dimethyl ether

Cat. No.: B019567
CAS No.: 67560-68-3
M. Wt: 388.5 g/mol
InChI Key: AYWPHVUFQNWITL-PNLZDCPESA-N
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Description

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and an oxolane ring

Mechanism of Action

Target of Action

Lariciresinol dimethyl ether primarily targets hypertrophic scar fibroblasts . It also binds to an enzyme complex involved in the production of infectious diseases, including HIV-1, influenza virus, and other viruses .

Mode of Action

This compound interacts with its targets by preventing the accumulation of collagen in a concentration-dependent manner . It reduces the protein expression of various collagen biomarkers . The compound also initiates programmed cell death, known as apoptosis, in human skin fibroblasts by arresting the progression of the cell life cycle specifically at the G2/M phase .

Biochemical Pathways

This compound is involved in the lignan biosynthesis pathway. Pinoresinol–lariciresinol reductases (PLRs) are enzymes that catalyze two successive reduction steps leading to the production of lariciresinol or secoisolariciresinol from pinoresinol . This represents the entry point for the synthesis of all 8–8′ lignans derived from pinoresinol .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water

Result of Action

The action of this compound results in the prevention of collagen accumulation, initiation of apoptosis in human skin fibroblasts, and inhibition of the migration and invasion of hypertrophic scar fibroblasts . These effects suggest a potential therapeutic role for this compound in the treatment of hypertrophic scars by effectively suppressing the extracellular matrix’s activity and multiple functions of fibroblasts .

Biochemical Analysis

Biochemical Properties

Lariciresinol dimethyl ether interacts with various enzymes and proteins in biochemical reactions. One key enzyme it interacts with is pinoresinol/lariciresinol reductase (PLR), which catalyzes the conversion of pinoresinol into lariciresinol in lignan biosynthesis . This interaction plays a crucial role in the production of lariciresinol and its subsequent metabolic pathways .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis and inhibit the migration and invasion of hypertrophic scar fibroblasts . It also prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to prevent the accumulation of collagen in a concentration-dependent manner

Metabolic Pathways

This compound is involved in the lignan biosynthetic pathway. The enzyme pinoresinol/lariciresinol reductase (PLR) catalyzes two successive reduction steps leading to the production of lariciresinol from pinoresinol . This process is a key part of the metabolic pathway of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3,4-dimethoxybenzaldehyde and appropriate reagents to form the oxolane ring and attach the methanol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield carboxylic acids, while reduction can produce different alcohol derivatives.

Scientific Research Applications

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol can be compared with similar compounds such as:

The uniqueness of [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol lies in its specific structure and the presence of the oxolane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3/t16-,17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWPHVUFQNWITL-PNLZDCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217892
Record name ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67560-68-3
Record name ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067560683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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